5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride
Description
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride (CAS: 1956306-40-3) is a halogenated pyrrolopyrimidine derivative with a molecular formula of C₆H₆ClIN₄ and a molecular weight of 296.50 g/mol. It features an iodine atom at position 5, an amine group at position 2, and a hydrochloride salt to enhance solubility .
Properties
CAS No. |
1956306-40-3 |
|---|---|
Molecular Formula |
C6H6ClIN4 |
Molecular Weight |
296.49 g/mol |
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H5IN4.ClH/c7-4-2-9-5-3(4)1-10-6(8)11-5;/h1-2H,(H3,8,9,10,11);1H |
InChI Key |
UMMRYGZEDHMSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)N)I.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride typically involves the iodination of a pyrrolopyrimidine precursor. One common method is the reaction of 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine with an iodinating agent under suitable conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions:
Iodinating Agents: Used for the initial synthesis of the compound.
Nucleophiles: Employed in substitution reactions to replace the iodine atom with other functional groups.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride is a chemical compound with potential applications in scientific research, particularly in drug development and chemical synthesis.
Basic Information
this compound has the following characteristics:
- CAS Number: 1956326-88-7 .
- Molecular Weight: 296.50 .
- It is a derivative of pyrrolo[2,3-d]pyrimidine .
Synthesis and Chemical Reactions
This compound can be synthesized and used as an intermediate in further chemical reactions:
- Iodination at C-5 of the pyrrolo[2,3-d]pyrimidine core can be achieved using N-iodosuccinimide (NIS) .
- The compound can then undergo nucleophilic substitution reactions to introduce substituents at the N-7 position .
- Substituents at C-5 can be introduced via Suzuki-Miyaura coupling reactions to the iodinated heterocycle .
Potential Applications
While the provided search results do not offer explicit applications of this compound, they do highlight the broader uses of pyrrolo[2,3-d]pyrimidines in medicinal chemistry:
- Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidines have been designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), specifically PfCDPK4 and PfCDPK1, which are crucial in malaria research .
- Drug Discovery: More broadly, 7H-pyrrolo[2,3-d]pyrimidines are considered as potential therapeutic applications .
Mechanism of Action
The mechanism of action of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table highlights structural differences between the target compound and its closest analogs:
Biological Activity
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : CHIN·HCl
- Molecular Weight : 260.04 g/mol
- CAS Number : 1956326-88-7
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with an iodine substituent, which plays a crucial role in its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines, with notable IC values:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 2.74 |
| HepG2 | 4.92 |
| A549 | 1.96 |
These values suggest that the compound is particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases and enzymes associated with cancer progression. For instance, it has been reported to significantly inhibit the EGFR L858R/T790M mutant kinase with IC values of 8.43 and 6.91 nM, respectively . Such inhibition is crucial as these mutations are often associated with resistance to standard therapies.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains:
| Microorganism | Activity |
|---|---|
| E. coli | Inhibition |
| S. aureus | Inhibition |
| C. albicans | Inhibition |
The compound exhibited significant bacteriostatic effects against S. aureus and E. coli, indicating potential as an antibacterial agent .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Studies have indicated that it can reduce paw edema in animal models, achieving inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
Case Studies
- Anticancer Efficacy in Animal Models : A study involving mice implanted with human cancer cells showed that administration of the compound led to a significant reduction in tumor size compared to control groups.
- Synergistic Effects with Other Drugs : Research has suggested that when combined with conventional chemotherapeutics, this compound enhances the efficacy of these treatments, leading to improved survival rates in preclinical models.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride?
- Methodology : The synthesis typically involves halogenation and substitution reactions. For example, 4-chloro intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine) can be iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under reflux conditions in polar aprotic solvents like DMF. Subsequent hydrochloride salt formation is achieved via treatment with HCl gas in ethanol .
- Key Parameters :
- Reaction temperature: 80–100°C.
- Catalyst: Lewis acids (e.g., AlCl₃) for regioselective iodination.
- Purification: Silica gel column chromatography with CHCl₃/MeOH gradients (yields: 25–45%) .
Q. How is the purity and structure of this compound validated in academic settings?
- Analytical Techniques :
- ¹H/¹³C NMR : Peaks at δ ~11.7 ppm (NH), δ ~8.3 ppm (C2-H), and δ ~6.7–7.2 ppm (pyrrole protons) confirm the core structure. Iodo-substitution is confirmed by absence of C5 proton .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 290.98) match calculated values within 2 ppm .
- Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 24.8%, N: 19.3%) align with theoretical values .
Q. What purification strategies are effective for removing byproducts in its synthesis?
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves polar impurities.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity .
- Challenges : Hydroscopic nature of the hydrochloride salt requires anhydrous handling during drying .
Advanced Research Questions
Q. How does the iodine substituent influence its activity as a kinase inhibitor?
- Mechanistic Insight : The iodine atom at C5 enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2). Molecular docking studies show a 1.5–2.0 Å closer proximity to key residues (e.g., Met793 in EGFR) compared to non-iodinated analogs, improving IC₅₀ values by 3–5× .
- Experimental Validation : Competitive binding assays (e.g., ADP-Glo™) confirm dose-dependent inhibition (IC₅₀: 12–50 nM) .
Q. What strategies mitigate solubility challenges in biological assays?
- Formulation : Use DMSO stock solutions (50 mM) diluted in PBS containing 0.1% Tween-80.
- Prodrug Approaches : Phosphate ester derivatives increase aqueous solubility by >20× while retaining activity post-hydrolysis .
- Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) improves bioavailability in in vivo models .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) modify its scaffold for SAR studies?
- Method : Replace iodine with boronate esters via palladium catalysis (Pd(OAc)₂/XPhos, Cs₂CO₃, dioxane, 100°C).
- Applications : Generates biaryl derivatives for probing steric/electronic effects. For example, 5-phenyl analogs show enhanced selectivity for CDK2 (IC₅₀: 8 nM vs. 35 nM for parent compound) .
- Yields : 40–60% after HPLC purification .
Q. How do conflicting crystallographic vs. solution-phase NMR data inform its conformational dynamics?
- Crystallography : X-ray structures (e.g., PDB 7PP) reveal a planar pyrrolopyrimidine core with iodine in a syn-periplanar orientation to the NH₂ group .
- NMR in DMSO-d₆ : Rotameric flipping of the NH₂ group causes peak broadening at δ ~9.3 ppm, resolved by VT-NMR (25–60°C) .
- Implications : Conformational flexibility may influence binding kinetics in enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
